1,4-Difluorobicyclo[2.2.2]octane
Description
Molecular Geometry and Symmetry Analysis
The molecular geometry of 1,4-difluorobicyclo[2.2.2]octane is defined by its bicyclo[2.2.2]octane backbone, a norbornane analog with three fused cyclohexane rings in a chair-like configuration. The fluorine substituents occupy equatorial positions at the 1- and 4-positions, enforcing C₂ symmetry along the axis bisecting the fluorine atoms. X-ray crystallographic data for related fluorinated bicyclo[2.2.2]octane derivatives, such as 2,2-difluorobicyclo[2.2.2]octane-1,4-dicarboxylate, reveal bond lengths of approximately 1.54 Å for C–C bridge bonds and 1.39 Å for C–F bonds, consistent with sp³-hybridized carbon centers.
The symmetry-equivalent fluorine atoms generate a dipole moment aligned along the C₂ axis, as evidenced by computational models. Nuclear magnetic resonance (NMR) spectroscopy further supports this symmetry: the ¹³C NMR spectrum exhibits a single resonance at δ 91.6 ppm for the fluorinated bridgehead carbons, indicative of equivalent electronic environments. This contrasts with monosubstituted analogs like 1-fluorobicyclo[2.2.2]octane, where the absence of symmetry splits bridgehead carbon signals into distinct peaks.
Three-Dimensional Conformational Studies
The bicyclo[2.2.2]octane framework imposes significant conformational rigidity, restricting rotation about the bridgehead carbons. Variable-temperature ¹⁹F NMR studies of analogous compounds, such as 2,2-difluorobicyclo[2.2.2]octane-1,4-dicarboxylate, reveal rotational energy barriers exceeding 25 kJ/mol, attributed to steric clashes between fluorine atoms and adjacent hydrogen atoms in transition states. These barriers stabilize a single dominant conformation at room temperature, with fluorine atoms adopting positions that minimize van der Waals repulsions.
Solid-state NMR analyses of fluorinated bicyclic compounds demonstrate that the 1,4-difluoro substitution pattern induces anisotropic shielding effects. For example, the ¹³C chemical shift of bridgehead carbons in 1,4-difluorobicyclo[2.2.2]octane (δ 91.6 ppm) is deshielded by 3.0 ppm compared to its monosubstituted counterpart, reflecting increased electron withdrawal from adjacent fluorine atoms. Molecular dynamics simulations further corroborate the absence of low-energy conformers, with root-mean-square deviation (RMSD) values below 0.2 Å across simulated trajectories.
Comparative Analysis with Related Bicyclic Fluorocarbons
Comparative studies highlight the structural and electronic uniqueness of 1,4-difluorobicyclo[2.2.2]octane. For instance, 1-fluorobicyclo[2.2.2]octane exhibits a ¹³C NMR shift of δ 94.6 ppm for its fluorinated bridgehead carbon, 3.0 ppm downfield relative to the 1,4-difluoro analog, due to reduced electron-withdrawing effects. Similarly, 1,4-dichlorobicyclo[2.2.2]octane derivatives display elongated C–X bond lengths (1.78 Å for C–Cl vs. 1.39 Å for C–F) and diminished symmetry, as evidenced by split signals in ¹H NMR spectra.
Triptycene-based fluorocarbons, such as 9,10-difluorotriptycene, provide another contrast. While sharing a rigid polycyclic framework, triptycenes exhibit greater π-orbital conjugation, resulting in upfield-shifted ¹³C NMR signals (δ 97.2 ppm) compared to 1,4-difluorobicyclo[2.2.2]octane. This difference underscores the role of aromaticity in modulating electronic environments.
Table 1: Comparative Structural Parameters of Bicyclic Fluorocarbons
| Compound | C–X Bond Length (Å) | ¹³C NMR Shift (ppm) | Symmetry Group |
|---|---|---|---|
| 1,4-Difluorobicyclo[2.2.2]octane | 1.39 | 91.6 | C₂ |
| 1-Fluorobicyclo[2.2.2]octane | 1.40 | 94.6 | C₁ |
| 1,4-Dichlorobicyclo[2.2.2]octane | 1.78 | 85.2 | C₂ |
| 9,10-Difluorotriptycene | 1.38 | 97.2 | D₂h |
Data derived from X-ray crystallography and NMR spectroscopy.
The enhanced dipole-dipole interactions in 1,4-difluorobicyclo[2.2.2]octane, as observed in dielectric measurements of metal-organic frameworks incorporating similar linkers, further distinguish it from nonpolar analogs. These interactions stabilize antiferroelectric ordering at low temperatures, a phenomenon absent in less polar bicyclic systems.
Properties
CAS No. |
20277-40-1 |
|---|---|
Molecular Formula |
C8H12F2 |
Molecular Weight |
146.18 g/mol |
IUPAC Name |
1,4-difluorobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H12F2/c9-7-1-2-8(10,5-3-7)6-4-7/h1-6H2 |
InChI Key |
BYTCFKXDXCWSGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(CC2)F)F |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: Bicyclo[2.2.2]octane Derivatives
The synthesis often begins with 1,4-dimethylene cyclohexane , which undergoes oxidation and catalytic transformations to form bicyclo[2.2.2]octane derivatives bearing functional groups at the 1,4-positions such as diols, diacetates, or carboxylic acids.
Transition metal catalysts, especially palladium compounds (e.g., palladium diacetate), are employed with oxidizing agents like hydrogen peroxide or iodosobenzene diacetate in acetic acid to achieve selective oxidation and functionalization.
Example: Treatment of 1,4-dimethylene cyclohexane with palladium diacetate and 30% hydrogen peroxide in acetic acid yields bicyclo[2.2.2]octane-1,4-diol and 1,4-diacetoxybicyclo[2.2.2]octane as major products.
Detailed Preparation Methods
Research Findings and Reaction Insights
Catalyst and Oxidant Effects: The use of palladium diacetate with hydrogen peroxide in acetic acid provides high selectivity for 1,4-diol formation, which is a crucial intermediate for further fluorination.
Reaction Conditions: Mild temperatures (room temperature to 80°C) and atmospheric pressure are generally sufficient for oxidation steps, while fluorination may require reflux or elevated temperatures for efficient substitution.
Yields: Reported yields for intermediate diols and acetates range from 60% to 88%, with fluorination steps achieving up to 70% yield of fluorinated bicyclo[2.2.2]octane derivatives.
Purification Techniques: Vacuum distillation and sublimation are effective for isolating pure fluorinated bicyclo[2.2.2]octane compounds, ensuring removal of side products and unreacted starting materials.
Summary Table of Preparation Methods
| Preparation Stage | Reagents | Catalyst | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxidation of 1,4-dimethylene cyclohexane | H2O2 (30%), AcOH | Pd(OAc)2 | RT, overnight | 67-88 | Produces diol and diacetate |
| Conversion to carboxylic acid | Strong acids (H3PO4, polyphosphoric acid) | - | 80-150°C | Variable | Precursor for fluorination |
| Fluorination | KF, Ac2O | - | Reflux | ~70 | Introduces fluorine at 1,4-positions |
| Purification | Sublimation, distillation | - | 90-260°C under vacuum | - | Ensures product purity |
Chemical Reactions Analysis
Types of Reactions
1,4-Difluorobicyclo[2.2.2]octane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: It can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce ketones or alcohols.
Scientific Research Applications
1,4-Difluorobicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Fluorinated compounds are often explored for their potential use in pharmaceuticals due to their stability and bioavailability.
Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which 1,4-difluorobicyclo[2.2.2]octane exerts its effects depends on its specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions.
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO) and Derivatives
DABCO, a nitrogen-containing analog, is widely used as a catalyst and precursor for quaternary ammonium surfactants. Fluorinated DABCO derivatives, such as (2R,3R)-2,3-Difluoro-1,4-Diazabicyclo[2.2.2]octane (CAS 196963-48-1), demonstrate enhanced reactivity in fluorination and sulfonylation reactions due to fluorine’s electron-withdrawing effects .
Quinuclidine Derivatives
Quinuclidine (1-azabicyclo[2.2.2]octane) shares the bicyclic framework but contains a single nitrogen atom. Its quaternized derivatives exhibit surfactant properties, with alkyl chain length influencing micelle formation . The absence of nitrogen in 1,4-Difluorobicyclo[2.2.2]octane eliminates cationic charge, limiting its use in ionic applications but broadening compatibility with nonpolar systems.
Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid
This compound features carboxylic acid groups, enabling hydrogen bonding and metal coordination. Its synthesis under high-pressure conditions (210°C, 104192 Torr) contrasts with the milder fluorination methods used for DABCO derivatives, highlighting divergent synthetic challenges .
Physicochemical Properties
| Property | 1,4-Difluorobicyclo[2.2.2]octane | DABCO | Quinuclidine-n Surfactants | Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid |
|---|---|---|---|---|
| Polarity | Low (nonpolar C-F bonds) | Moderate (N atoms) | High (charged headgroups) | High (COOH groups) |
| Thermal Stability | High (rigid fluorinated scaffold) | Moderate | Variable (depends on alkyl chain) | Moderate (decomposes at high temps) |
| Reactivity | Electrophilic fluorination sites | Nucleophilic N sites | Surfactant aggregation | Acid-catalyzed esterification |
| Applications | Fluorinated materials, solvents | Catalysis, surfactants | Antibacterial agents, ribonucleases | Metal-organic frameworks (MOFs) |
Table 1: Comparative physicochemical properties of 1,4-Difluorobicyclo[2.2.2]octane and related compounds.
Biological Activity
1,4-Difluorobicyclo[2.2.2]octane is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and antifungal properties, cytotoxicity, and potential applications in therapeutic settings.
Chemical Structure and Properties
1,4-Difluorobicyclo[2.2.2]octane is characterized by its bicyclic structure, which includes two fluorine atoms at the 1 and 4 positions. This substitution pattern can influence its reactivity and biological properties compared to other bicyclic compounds.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of bicyclo[2.2.2]octane exhibit significant antimicrobial activity against various pathogens.
Table 1: Antimicrobial Activity of Bicyclo[2.2.2]octane Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 1c | Staphylococcus aureus | 0.5 µg/mL | |
| 1e | Pseudomonas aeruginosa | 0.25 µg/mL | |
| DABCO derivatives | Candida albicans | 1 µg/mL |
Case Study: Antibacterial Activity
A series of tetracationic compounds based on 1,4-diazabicyclo[2.2.2]octane were evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. Compounds such as 1c and 1e showed remarkable antibacterial efficacy, with MIC values comparable to the reference antibiotic ciprofloxacin for Staphylococcus aureus and Pseudomonas aeruginosa .
Antifungal Activity
The antifungal potential of DABCO derivatives has also been investigated, particularly in the context of oral infections caused by Candida albicans. In vitro studies indicated that these compounds can effectively inhibit fungal growth and biofilm formation.
Table 2: Antifungal Activity Against Candida albicans
The incorporation of DABCO derivatives into denture materials demonstrated significant antifungal activity with minimal cytotoxic effects on mammalian cells, suggesting their potential as therapeutic agents for preventing Candida-associated denture stomatitis .
Cytotoxicity Studies
While many derivatives exhibit potent antimicrobial properties, their cytotoxicity towards human cells is a critical factor in evaluating their safety for therapeutic use.
Table 3: Cytotoxicity of DABCO Derivatives
| Compound | Cell Type | Cytotoxicity (IC50) | Reference |
|---|---|---|---|
| DC11MAF | Periodontal Ligament Cells | >100 µg/mL | |
| C2DC11MAF | Gingival Fibroblast Cells | >100 µg/mL |
The studies indicate that certain DABCO derivatives exhibit low cytotoxicity against primary oral epithelial cells, making them suitable candidates for further development as antifungal agents with therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
